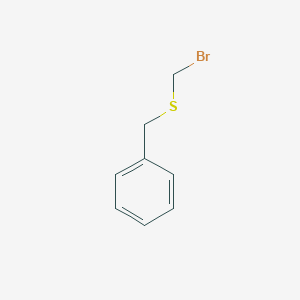

苄基硫代溴甲烷

描述

Synthesis Analysis

The synthesis of benzylthiobromomethane-like compounds often involves complex organometallic reactions. For example, benzylthioethers can react with internal alkynes in the presence of catalytic amounts of [Ru(cymene)Cl2]2, using sulfur as the sole directing group to give ortho-alkenylated species. This regiospecific reaction tolerates different substituents at both the sulfur and the aryl ring and proceeds efficiently with a variety of electron-rich alkynes (Villuendas & Urriolabeitia, 2015).

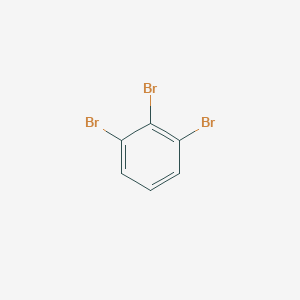

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the reactivity and properties of a compound. Compounds similar to benzylthiobromomethane have been structurally characterized using X-ray crystallography, revealing complex geometries and interactions. For instance, studies on organometallic complexes have shown various molecular packings and structural features that are essential for their reactivity and potential applications (Cabeza et al., 1998).

Chemical Reactions and Properties

Benzylthiobromomethane and related compounds undergo a variety of chemical reactions, reflecting their diverse chemical properties. The protonation reactions of such compounds can significantly alter their reactivity, as observed in studies involving dithiolate-bridged complexes, which undergo protonation at the metal atoms under certain conditions, leading to cationic hydrido derivatives (Cabeza et al., 1998).

Physical Properties Analysis

The physical properties of benzylthiobromomethane-like compounds, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. For example, the synthesis and characterization of various organic compounds have shown that molecular packing in the crystal can significantly affect these properties, which in turn influences their potential applications in materials science (Getmanenko et al., 2013).

Chemical Properties Analysis

The chemical properties of benzylthiobromomethane and its analogs, such as reactivity towards different reagents and conditions, are crucial for their application in synthetic chemistry. Studies on the reactivity of benzylthioethers with alkynes have highlighted the importance of catalysis and directing groups in achieving specific chemical transformations (Villuendas & Urriolabeitia, 2015).

科学研究应用

二硫代缩醛的脱保护: 相关化合物三苯基膦苄基三溴化物可有效脱保护二硫代缩醛,产率高,反应时间短 (Hajipour、Pourmousavi 和 Ruoho,2004).

靶标发现和诊断中的蛋白质标记: 苯甲酰荧光素异硫氰酸酯的开发为特异性蛋白质标记提供了一个有价值的工具,可用于靶标发现、验证和诊断 (Petri 等人,2020).

有机化学中的合成: 苯并环丁烯酮,另一相关基团,在各种天然产物合成工艺中用作有效的中间体 (Flores-Gaspar 和 Martin,2013).

苄基 C-H 键的三氟甲基硫代化: 一项研究展示了一种无金属、有机光氧化还原催化的三氟甲基硫代化工艺,适用于各种烷基芳烃和杂芳烃,促进了广泛的苄基三氟甲基硫代化应用 (Xu 等人,2019).

电化学研究: 六(苄基硫代)苯的阳极氧化导致形成离域自由基阳离子和双阳离子,突出了其电化学意义 (Ludwig 等人,2002).

药用应用: 铁催化的苄醇直接胺化生成苄胺在药用应用中具有潜力 (Yan、Feringa 和 Barta,2016).

抗真菌活性: 苯并咪唑和苯并三唑的新衍生物对多种病原体表现出有希望的抗真菌活性 (Khabnadideh 等人,2012).

超临界 CO2 萃取: 使用超临界 CO2 从大花草 L. 叶中萃取苄基异硫氰酸酯,产率高,这在天然化合物的萃取工艺中很重要 (Clara 等人,2018).

生物应用的生物相容性载体: 已证明壳聚糖纳米颗粒能有效提高苄基异硫氰酸酯的溶解度和稳定性,表明其可用作生物相容性载体 (Uppal 等人,2018).

杂环化合物的合成: 镧系元素催化的环碳酰化和环硫代羰化用于合成苯并化的 1,3-二杂原子五元和六元杂环化合物,显示了其在有机合成中的用途 (Jing 等人,2014).

属性

IUPAC Name |

bromomethylsulfanylmethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrS/c9-7-10-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSTOVESVKXDXQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30398967 | |

| Record name | benzylthiobromomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzylthiobromomethane | |

CAS RN |

15960-81-3 | |

| Record name | benzylthiobromomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

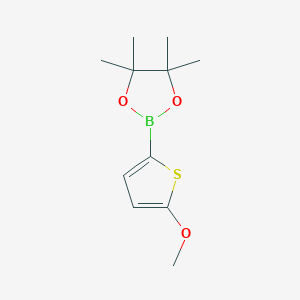

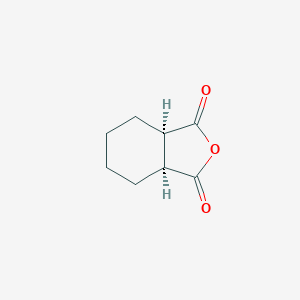

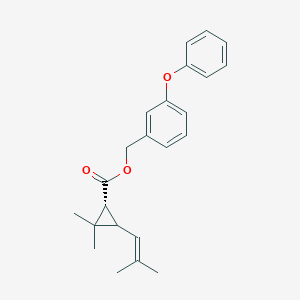

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-Phenyl-2-[(2S)-piperidin-2-yl]acetamide](/img/structure/B42108.png)

![(19S)-8-[(Dimethylamino)methyl]-19-ethyl-7,12,19-trihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B42117.png)